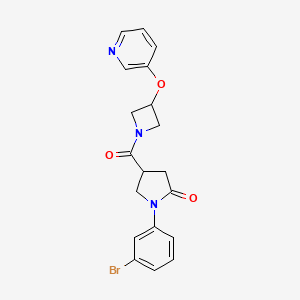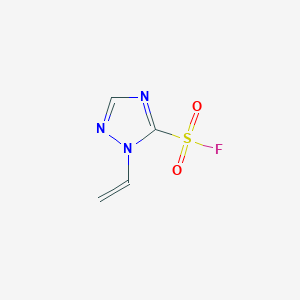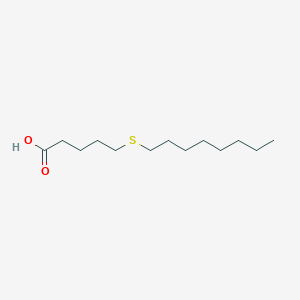![molecular formula C13H12N6OS2 B3016461 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2097920-76-6](/img/structure/B3016461.png)
5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C13H12N6OS2 and its molecular weight is 332.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A variety of 1,3,4-thiadiazole amide compounds containing piperazine, including structures related to "5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole," have been synthesized to explore their biological activities. These compounds have demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and certain antiviral activity against tobacco mosaic virus, showcasing their potential as antimicrobial agents (Xia, 2015).
Antimicrobial Agents
Research into piperazine-based 2-benzothiazolylimino-4-thiazolidinones has highlighted their efficiency as antimicrobial agents, with observed minimum inhibitory concentrations against bacteria and fungi suggesting promising applications in combating microbial infections (Patel & Park, 2015).
Anticancer Agents
A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, including those with substituted piperazines, were synthesized and evaluated for their cytotoxicity against cancer cell lines. Some compounds displayed significant activity, indicating their potential as anticancer agents. These findings underscore the ability of such compounds to induce apoptotic cell death in cancer cells (El-Masry et al., 2022).
Antileishmanial Activity
Novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents have been synthesized, showing significant antileishmanial activity. This research highlights the critical role of substitution on the benzamidine nitrogen in the biological activity of these compounds, with certain derivatives exhibiting very good activity against Leishmania major (Tahghighi et al., 2011).
Anticonvulsant Activity
The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives, including those related to the specified compound, has been explored for their anticonvulsant activity. These studies have led to the identification of potent anticonvulsants, highlighting the therapeutic potential of such compounds in the management of convulsive disorders (Harish et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is known to play a crucial role in mood and anxiety disorders .
Mode of Action
The compound acts as a potent agonist and antagonist at the 5-HT1A receptors . This means it can both activate the receptor to mimic the effects of serotonin and block it to prevent serotonin from binding . The compound’s selective affinity for 5-HT1A receptors over alpha1 and dopamine (D2, D3, and D4) receptors suggests a specific interaction with these targets .
Biochemical Pathways
It is known that 5-ht1a receptors are involved in various neurological and biological processes, including anxiety, appetite, mood, sleep, and thermoregulation . Therefore, the compound’s interaction with these receptors could potentially affect these pathways.
Pharmacokinetics
It is suggested that the presence of the 1,2,4-triazole moiety in the compound structure can form hydrogen bonds with suitable targets, leading to improved pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with the 5-HT1A receptors. As an agonist, it could mimic the effects of serotonin, potentially leading to increased neuronal activity. As an antagonist, it could block the effects of serotonin, potentially leading to decreased neuronal activity .
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c20-13(9-1-2-10-11(7-9)16-22-15-10)19-5-3-18(4-6-19)12-8-14-21-17-12/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKUVLYPUQTOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3016380.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B3016381.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016382.png)

![2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B3016386.png)
![N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B3016390.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3016396.png)
![N-(4-{1-[(sec-butylamino)carbonyl]cyclopropyl}phenyl)-2-chlorobenzamide](/img/structure/B3016397.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)

